molecular formula C17H18ClNO5S B7451504 4-Chloro-2-acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate

4-Chloro-2-acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate

Cat. No.: B7451504
M. Wt: 383.8 g/mol
InChI Key: PDGMJDXMYRZCDQ-UHFFFAOYSA-N
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Description

4-Chloro-2-acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a chloro-substituted acetamidophenyl group and an ethyl-methoxybenzene sulfonate group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate typically involves a multi-step process:

    Formation of 4-Chloro-2-acetamidophenyl: This intermediate can be synthesized by reacting 4-chloroaniline with acetic anhydride under acidic conditions.

    Preparation of 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride: This can be achieved by sulfonation of 5-ethyl-2-methoxybenzene with chlorosulfonic acid.

    Coupling Reaction: The final step involves the coupling of 4-Chloro-2-acetamidophenyl with 5-ethyl-2-methoxybenzene-1-sulfonyl chloride in the presence of a base such as pyridine to form the desired sulfonate compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the acetamidophenyl moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

4-Chloro-2-acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of their activity. The chloro and acetamido groups can further enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-acetamidophenyl 5-ethyl-2-hydroxybenzene-1-sulfonate
  • 4-Chloro-2-acetamidophenyl 5-ethyl-2-ethoxybenzene-1-sulfonate
  • 4-Chloro-2-acetamidophenyl 5-ethyl-2-methylbenzene-1-sulfonate

Uniqueness

4-Chloro-2-acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and increase the compound’s solubility in organic solvents, making it more versatile for various applications.

Properties

IUPAC Name

(2-acetamido-4-chlorophenyl) 5-ethyl-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-4-12-5-7-16(23-3)17(9-12)25(21,22)24-15-8-6-13(18)10-14(15)19-11(2)20/h5-10H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGMJDXMYRZCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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